Cas no 180322-79-6 ((1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid)

(1S,2S)-1-(tert-Butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is a chiral cyclopropane derivative featuring both a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid functional group. Its stereospecific (1S,2S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The Boc group enhances stability during synthetic transformations, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in peptidomimetics and as a building block for bioactive molecules, owing to its rigid cyclopropane ring, which can influence conformational properties. Its well-defined structure and functional versatility make it a reliable intermediate in medicinal chemistry and organic synthesis.
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid structure
180322-79-6 structure
商品名:(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid
CAS番号:180322-79-6
MF:C15H19NO4
メガワット:277.31566
MDL:MFCD03095632
CID:152403
PubChem ID:7009514

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid 化学的及び物理的性質

名前と識別子

    • Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-phenyl-, (1S,2S)-
    • (1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyc lopropanecarboxylic acid
    • (1S,2S)-n-BOC-1-Amino-2- Phenylcyclopropanecarboxylic Acid
    • ((1S,2S)-2-Chlor-1-methyl-2-phenyl-aethyl)-methyl-amin
    • ((1S,2S)-2-chloro-1-methyl-2-phenyl-ethyl)-methyl-amine
    • (-)-(2S:3S)-threo-Norpseudoephedrinhydrochlorid
    • (+)-(1S,2S)-2-amino-1-phenylpropan-1-ol
    • (+)-Chloroephedrine
    • (1S,2S)-(+)-2-phenylcyclopropyl-1-amine hydrochloride
    • (1S,2S)-(+)-chloropseudoephedrine
    • (1S,2S)-2-amino-1-phenyl-propan-1-ol
    • (S,S)-1-amino-2-hydroxyindane
    • Lg-threo-1-Chlor-2-methylamino-1-phenyl-propan
    • LS-103221
    • (1S,2S)-N-BOC-1-AMINO-2-PHENYLCYCLOPROPANECARBOXYLIC ACID(WX160313)
    • 1-diMethylethoxy)carbonyl]aMino]-2-phenyl-
    • (1S,2S)-N-BOC-1-AMINO-2-PHENYLCYCLOPROPANECARBOXYLIC ACID
    • (1S,2S)-N-BOC-1-Amino-2-phenylcyclopropanecarboxylic acid,99+%
    • (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid
    • (1S,2S)-1-[(tert-butoxycarbonyl)amino]-2-phenylcyclopropanecarboxylic acid
    • 180322-79-6
    • Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-phenyl-, (1S,2S)-
    • (1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
    • (1S,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropane-1-carboxylic acid
    • starbld0018162
    • (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
    • EN300-392909
    • (1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
    • MFCD03095632
    • AMY5908
    • SCHEMBL15020639
    • VMOVYASDUSWBOL-NHYWBVRUSA-N
    • MDL: MFCD03095632
    • インチ: InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)
    • InChIKey: VMOVYASDUSWBOL-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(OC(NC1(C(O)=O)CC1C1C=CC=CC=1)=O)C

計算された属性

  • せいみつぶんしりょう: 277.13147
  • どういたいしつりょう: 276.123583
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: -1
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 78.5

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.1311 (rough estimate)
  • ゆうかいてん: 179-181 °C
  • ふってん: 420.18°C (rough estimate)
  • フラッシュポイント: 226.1°C
  • 屈折率: 1.5080 (estimate)
  • PSA: 75.63
  • ようかいせい: 使用できません

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 37/39-26
  • 危険物標識: Xi
  • ちょぞうじょうけん:冷蔵(+4°C)
  • リスク用語:36/37/38
  • セキュリティ用語:S24/25

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-392909-0.05g
(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
180322-79-6
0.05g
$600.0 2023-03-02
Enamine
EN300-392909-0.1g
(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
180322-79-6
0.1g
$783.0 2023-03-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU5444-1G
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid
180322-79-6 95%
1g
¥ 12,870.00 2023-04-14
Enamine
EN300-392909-1.0g
(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
180322-79-6
1g
$0.0 2023-06-07
abcr
AB540443-250mg
(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-phenylcyclopropanecarboxylic acid; .
180322-79-6
250mg
€739.90 2023-09-01
Enamine
EN300-392909-5.0g
(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
180322-79-6
5.0g
$6545.0 2023-03-02
Enamine
EN300-392909-2.5g
(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
180322-79-6
2.5g
$4424.0 2023-03-02
Enamine
EN300-392909-0.25g
(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
180322-79-6
0.25g
$1118.0 2023-03-02
Enamine
EN300-392909-10.0g
(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
180322-79-6
10.0g
$9704.0 2023-03-02
abcr
AB540443-500mg
(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-phenylcyclopropanecarboxylic acid; .
180322-79-6
500mg
€1015.80 2023-09-01

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid 関連文献

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acidに関する追加情報

Introduction to (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic Acid (CAS No. 180322-79-6)

(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid, with the CAS number 180322-79-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

The< strong> stereochemistry of this compound, specifically the (1S,2S) configuration, is a critical feature that influences its reactivity and potential biological activity. The presence of a< strong> tert-butoxycarbonyl (Boc) protecting group on the amino functionality highlights its utility as a building block in peptide synthesis and other organic transformations where selective protection is required.

The< strong> phenyl substituent at the 2-position of the cyclopropane ring introduces additional electronic and steric effects that can modulate the compound's interactions with biological targets. This makes (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid a promising candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been growing interest in cyclopropane-containing molecules due to their distinctive chemical properties and potential biological activities. The cyclopropane ring is known to introduce strain, which can enhance binding affinity to certain biological targets. This structural motif has been explored in various therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications.

Recent studies have demonstrated the utility of (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid as a key intermediate in the synthesis of novel pharmacophores. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The< strong> Boc-protected amino group allows for controlled deprotection under mild acidic conditions, facilitating the introduction of diverse functional groups without compromising the integrity of the cyclopropane core.

The< strong> phenyl ring not only contributes to the compound's steric environment but also serves as a site for further chemical modification. This flexibility makes (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid a versatile scaffold for generating libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying lead compounds with desired pharmacological profiles.

In addition to its synthetic utility, this compound has shown promise in preclinical studies as a modulator of protein-protein interactions. The unique combination of stereochemistry and functional groups allows it to engage with biological targets in a specific manner, potentially leading to improved drug efficacy and reduced side effects.

The< strong> tert-butoxycarbonyl protecting group is particularly advantageous in multi-step synthetic routes where orthogonal protection-deprotection strategies are employed. This feature ensures that sensitive functional groups remain protected during harsh reaction conditions while allowing for selective deprotection when needed.

The< strong> cyclopropane moiety's strain energy can be exploited to enhance binding interactions with biological targets. This has led to the development of several cyclopropane-based drugs that exhibit high potency and selectivity. The incorporation of this motif into pharmaceutical candidates has opened new avenues for therapeutic intervention.

Ongoing research continues to explore the full potential of (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid and its derivatives. Advances in computational chemistry and molecular modeling are aiding in the rational design of new analogs with enhanced pharmacological properties. These efforts are expected to yield novel therapeutic agents with improved efficacy and safety profiles.

The compound's< strong> stereochemical purity is another critical factor that contributes to its value in pharmaceutical research. The (1S,2S) configuration ensures that any biological activity observed is not due to racemic impurities or alternative stereoisomers. This level of purity is essential for accurate characterization and evaluation of the compound's potential.

In conclusion, (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid (CAS No. 180322-79-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike. As research progresses, this compound is expected to play an increasingly important role in the development of new drugs targeting various diseases.

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